molecular formula C6H10ClNO B2550836 2-(Furan-3-yl)ethan-1-amine hydrochloride CAS No. 1989672-71-0

2-(Furan-3-yl)ethan-1-amine hydrochloride

Cat. No.: B2550836
CAS No.: 1989672-71-0
M. Wt: 147.6
InChI Key: KYRVNWMVTRPXFY-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C6H10ClNO and its molecular weight is 147.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Pyrroles and Pyrrol-1-ylacetates

Researchers have explored the synthesis of 1,2,4-trisubstituted pyrroles through the reaction of 2-(acylmethylene)propanediol diacetates under acidic conditions, which readily cyclize to give furans. This process, when combined with primary amines under palladium catalysis, yields moderate to good yields of 1,2,4-trisubstituted pyrroles and substituted methyl pyrrol-1-ylacetates, demonstrating the versatile applications of furan compounds in synthesizing complex organic structures (Friedrich, Wächtler, & Meijere, 2002).

Renewable Amine and Alcohol Production

The reactivity of renewable amides like 3-acetamido-5-acetylfuran was investigated, leading to the production of amino-substituted furans and alcohols through hydrolysis and reduction processes. This study highlights the potential of furan derivatives in creating renewable chemicals, contributing to sustainable chemistry practices (Liu et al., 2017).

Furanacetamide Derivatives Synthesis

An easy and convenient synthesis of 2-furan-2-ylacetamides has been reported, starting from readily available materials. This synthesis showcases the efficiency of palladium-catalyzed oxidative aminocarbonylation processes in producing furan derivatives, opening new pathways for chemical synthesis (Gabriele et al., 2006).

Antitubercular Agents Development

Furan derivatives have been synthesized and evaluated as potential antitubercular agents. This application demonstrates the medicinal chemistry potential of furan compounds, particularly in developing new treatments for tuberculosis (Bhoot, Khunt, & Parekh, 2011).

Polymer Synthesis

Novel biobased furan polyesters were synthesized through enzymatic polymerization, showcasing the application of furan derivatives in creating sustainable materials for various industries. This research contributes to the development of biobased polymers with potential applications in packaging, textiles, and other areas (Jiang et al., 2014).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H226 and H314 . This means it is flammable and can cause severe skin burns and eye damage. Precautionary measures include avoiding ignition sources, keeping the container tightly closed, and using protective clothing and eye/face protection .

Properties

IUPAC Name

2-(furan-3-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO.ClH/c7-3-1-6-2-4-8-5-6;/h2,4-5H,1,3,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRVNWMVTRPXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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